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5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Pfmrk inhibition antimalarial kinase Plasmodium falciparum CDK

Researchers studying Plasmodium falciparum kinase pathways often face a lack of selective chemical tools. This compound directly addresses that gap with a 37-fold selectivity window (Pfmrk IC50=3.5 µM vs PfPK5 IC50=130 µM). - Enables Pfmrk-specific phenotype dissection in intraerythrocytic cycle assays. - Serves as a defined reference for SAR exploration with known CDK selectivity (human CDK1 IC50=12 µM). - Reliable synthesis route ensures consistent lot-to-lot material for reproducible ADME/tox screening cascades.

Molecular Formula C25H20ClN3O2
Molecular Weight 429.9
CAS No. 1215458-17-5
Cat. No. B2713835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1215458-17-5
Molecular FormulaC25H20ClN3O2
Molecular Weight429.9
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
InChIInChI=1S/C25H20ClN3O2/c1-31-20-12-8-17(9-13-20)14-28-16-27-23-21-4-2-3-5-22(21)29(24(23)25(28)30)15-18-6-10-19(26)11-7-18/h2-13,16H,14-15H2,1H3
InChIKeyNVIFRCLSUGKWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Identity and Kinase Inhibition Profile


5-(4-Chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1215458-17-5) is a synthetic, dual-substituted pyrimido[5,4-b]indol-4(5H)-one derivative bearing a 4-chlorobenzyl group at the N5 position and a 4-methoxybenzyl group at the N3 position [1]. The compound belongs to the broader pyrimidoindole class, a tricyclic scaffold formed by fusion of a pyrimidine ring with an indole . Its biological annotation in BindingDB (BDBM50409725, CHEMBL1213804), curated by ChEMBL, reports inhibitory activity against three cyclin-dependent kinase (CDK) targets: Plasmodium falciparum PfPK5, Pfmrk, and human CDK1/cyclin B [1]. The core pyrimido[5,4-b]indol-4-one scaffold is structurally distinct from the more extensively studied pyrimido[4,5-b]indole isomer, which predominates in pharmacologically active molecules including GSK-3β and BET bromodomain inhibitors .

Plasmodium CDK pathway studies
Pfmrk-active tool compound for malaria kinase research
Pyrimidoindole SAR exploration
Rare N3/N5 disubstitution pattern for scaffold expansion
Differential CDK engagement model
Inverted selectivity vs. classical PfPK5 inhibitors

Why In-Class Substitution Is Not Advisable for This Compound


Within the pyrimido[5,4-b]indole chemotype, kinase inhibition profiles are exquisitely sensitive to the identity and position of N3 and N5 substituents [1]. The target compound's unique combination of a 4-chlorobenzyl at N5 and a 4-methoxybenzyl at N3 generates a selectivity fingerprint—Pfmrk IC50 = 3.5 µM, human CDK1 IC50 = 12 µM, PfPK5 IC50 = 130 µM [1]—that cannot be assumed for close analogs. A structurally related compound, 8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, reported completely different kinase targets (CK1δ/ε and GSK3β, IC50 ~200–500 nM) , while 4-methoxybenzyl-substituted pyrimido[5,4-b]indol-4-amines exhibited activity against CK1 and DYRK1A with micromolar to submicromolar potency [2]. These divergent profiles demonstrate that generic substitution within this scaffold is not functionally equivalent and would compromise target engagement for malaria kinase-focused or CDK selectivity-driven research applications [1].

Substitution pattern N3/N5 substituent identity may shift kinase selectivity and target engagement
Analog profile Close pyrimidoindole analogs may engage CK1/DYRK1A rather than Pfmrk/PfPK5
In-class mismatch Generic scaffold replacement may not reproduce this compound's intra-parasite selectivity

Quantitative Differentiation Against Kinase Inhibitor Comparators


Pfmrk Inhibitory Potency Compared to Known Inhibitors

The target compound inhibits Pfmrk with an IC50 of 3.5 µM, representing a 5.1-fold improvement in potency over 3-phenyl-quinolinone (IC50 = 18 µM), the first compound reported to inhibit Pfmrk at the micromolar range [1][2]. This places the target compound in an intermediate potency tier: less potent than the oxindole-based Pfmrk-selective inhibitors (IC50 ≈ 1.5 µM) and WR 216174 (IC50 = 1.4 µM), but substantially more potent than the historical benchmark 3-phenyl-quinolinone [2][3].

Pfmrk Potency
Cross-study comparable
IC50: 3.5 µM vs 18 µM (3-phenyl-quinolinone)
Supports Pfmrk SAR exploration with a distinct substitution pattern
Intermediate potency tier; less potent than oxindole-based inhibitors
Pfmrk inhibition antimalarial kinase Plasmodium falciparum CDK cyclin-dependent kinase malaria drug target

Intra-Target Selectivity: Pfmrk over PfPK5

The target compound exhibits a 37-fold selectivity window for Pfmrk (IC50 = 3.5 µM) over PfPK5 (IC50 = 130 µM) [1]. This selectivity profile is the inverse of that observed for the known CDK inhibitors Nu6102 and Purvalanol B, which potently inhibit PfPK5 (IC50 = 215 nM and 130 nM, respectively) but are more potent against human CDKs, limiting their utility as Plasmodium-selective probes [2]. The target compound's preference for Pfmrk over PfPK5 also contrasts with WR 216174, which shows a substantially larger 136-fold Pfmrk-over-PfPK5 selectivity but weaker discrimination against human CDK1 (Pfmrk/hCDK1 ratio = 0.048 for WR 216174 vs. 0.29 for the target compound) [3].

Pfmrk over PfPK5
Cross-study comparable
37-fold selectivity (IC50: 3.5 µM vs 130 µM)
Enables dissection of Pfmrk-specific phenotypes in cell cycle studies
Inverse selectivity compared to Nu6102 and Purvalanol B
kinase selectivity PfPK5 Pfmrk malaria CDK target selectivity profiling

Parasite vs. Host Kinase Selectivity Profile

The target compound inhibits human CDK1/cyclin B with an IC50 of 12 µM, yielding a Pfmrk/human CDK1 selectivity ratio of 0.29 (Pfmrk IC50 3.5 µM / hCDK1 IC50 12 µM) [1]. This profile indicates moderate discrimination—the compound is 3.4-fold more potent against the parasite kinase Pfmrk than the human ortholog CDK1. For comparison, WR 216174 displays a Pfmrk/hCDK1 ratio of 0.048 (1.4 µM / 29 µM), approximately 6-fold more parasite-selective [2]. In contrast, oxindole-based Pfmrk inhibitors were reported to have low cross-reactivity against human CDK1, representing a superior selectivity class [3]. The target compound's partial discrimination may be advantageous for applications where simultaneous engagement of human CDK1 and Pfmrk is mechanistically informative.

Parasite vs. Host CDK
Cross-study comparable
Pfmrk/hCDK1 ratio: 0.29 (3.5 µM / 12 µM)
Supports target deconvolution where distinguishing host vs. parasite effects is critical
Moderate discrimination; WR 216174 is ~20.7-fold parasite-preferring
human CDK1 host kinase selectivity therapeutic window malaria selectivity off-target screening

Unique N3/N5 Disubstitution Pattern

The target compound is distinguished by simultaneous occupancy of both the N3 (4-methoxybenzyl) and N5 (4-chlorobenzyl) positions on the pyrimido[5,4-b]indol-4(5H)-one core [1]. This disubstitution pattern is rare among annotated pyrimido[5,4-b]indole derivatives. A structurally close analog, 5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, retains the N3-4-methoxybenzyl but alters the N5 halogenophenyl group, while another related compound, 8-fluoro-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, lacks the N5-chlorobenzyl altogether . The pyrimido[5,4-b]indol-4-amine series studied by Loidreau et al. (2020) demonstrated that even subtle modifications to the 4-amino substituent shift kinase selectivity between CK1δ/ε, DYRK1A, CDK5, and GSK-3 [2]. The unique dual N3/N5 disubstitution pattern of the target compound therefore occupies a distinct pharmacophoric space not represented by existing chemotype collections.

N3/N5 Disubstitution
Class-level inference
N3: 4-methoxybenzyl; N5: 4-chlorobenzyl
Occupies a distinct pharmacophoric space within the pyrimidoindole class
Rare disubstitution pattern; may enable novel selectivity profiles
structure-activity relationship pyrimidoindole scaffold N3/N5 substitution pharmacophore chemical diversity

Structural Basis for Differential CDK Engagement

Crystal structures of PfPK5 (PDB: 1OB3, 1V0B) have identified regions of the CDK active site that can be exploited to achieve significant gains in inhibitor potency and selectivity [1][2]. Sequence differences between PfPK5 and human CDKs within inhibitor binding sites suggest that selective inhibition is an attainable goal [1]. The target compound's 10.8-fold selectivity for human CDK1 (IC50 = 12 µM) over PfPK5 (IC50 = 130 µM) demonstrates that the pyrimido[5,4-b]indol-4-one scaffold can differentially engage CDK active sites, consistent with the structurally demonstrated exploitability of PfPK5's unique binding pocket features [2]. This provides a structural rationale for why the target compound, with its specific N3/N5 disubstitution, achieves a selectivity profile distinct from classical ATP-competitive CDK inhibitors like Purvalanol B, which inhibit PfPK5 at 130 nM but lack species selectivity [3].

Structural Basis
Supporting evidence
PDB: 1OB3, 1V0B (PfPK5 crystal structures)
Validates scaffold as a starting point for structure-guided CDK inhibitor optimization
Inverted selectivity vs. Purvalanol B/Nu6102 supports differential engagement
PfPK5 crystal structure ATP-binding site selective inhibitor design malaria CDK structure-based drug design

Research and Industrial Application Scenarios


Pfmrk-Selective Probe for Malaria Cell Cycle Studies

With a Pfmrk IC50 of 3.5 µM and 37-fold selectivity over PfPK5 [1], this compound serves as a differentiated chemical probe for dissecting Pfmrk-dependent phenotypes in the malaria parasite intraerythrocytic cycle. Unlike pan-CDK inhibitors that obscure target-specific effects, the compound's intra-parasite selectivity window allows researchers to attribute cellular phenotypes specifically to Pfmrk inhibition rather than PfPK5 or other CDK family members.

Scaffold Reference for SAR Expansion

The unique N3-(4-methoxybenzyl)/N5-(4-chlorobenzyl) disubstitution pattern, combined with experimentally determined IC50 values against three therapeutically relevant kinases (Pfmrk, PfPK5, human CDK1) [1], provides a data-rich starting point for systematic SAR exploration. Medicinal chemistry teams can use this compound as a reference scaffold to probe the impact of modifications at N3, N5, and the indole ring on kinase selectivity, leveraging the existing PfPK5 structural data (PDB: 1OB3, 1V0B) [2] for structure-guided design.

Model System for Differential CDK Engagement

The compound's inverted selectivity—10.8-fold preference for human CDK1 (IC50 = 12 µM) over PfPK5 (IC50 = 130 µM) [1]—makes it uniquely suited as a tool compound for studying differential CDK active-site engagement. This contrasts with Purvalanol B and Nu6102, which potently inhibit PfPK5 at nanomolar concentrations but lack species selectivity [3]. Researchers can employ this compound to validate computational selectivity prediction models and to benchmark the achievable selectivity window for pyrimidoindole-based CDK inhibitors.

Physicochemical Reference Standard

As a well-defined, synthetically accessible pyrimido[5,4-b]indol-4(5H)-one bearing two distinct aryl substituents, this compound (MW ~429.9, CAS 1215458-17-5) [1] can serve as a physicochemical reference standard for solubility, logP, permeability, and metabolic stability profiling within the pyrimidoindole chemotype class. Such data are essential for procurement decisions where consistent lot-to-lot material is required for reproducible ADME/Tox screening cascades.

Application
Selection Property
Validation Focus
Pfmrk pathway studies in malaria
Intra-parasite kinase selectivity review
Pfmrk-dependent phenotype attribution vs. PfPK5
Pyrimidoindole scaffold SAR expansion
Unique N3/N5 disubstitution pattern
Kinase selectivity shift with N3/N5 modifications
Differential CDK engagement model
Inverted PfPK5/hCDK1 selectivity ratio
Structural basis for selective CDK active-site engagement
Physicochemical reference for chemotype
Defined synthetic pyrimidoindole scaffold
Lot-to-lot consistency for ADME/Tox screening
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